molecular formula C17H22N2O3S B4068696 isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4068696
M. Wt: 334.4 g/mol
InChI Key: INAWNYQJGRFFRQ-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their intricate synthesis processes and potential in various scientific applications. The focus here is on its synthesis, structural analysis, and inherent properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea. A specific example is the synthesis of Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate through the Biginelli reaction, utilizing microwave irradiation for efficiency (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds, such as Ethyl-4-(4- acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4- tetrahydro-pyrimidine-5-carboxylate , has been detailed, showing significant insights into the orthogonal arrangement of its molecular planes and the twist-boat conformation of the dihydropyrimidine ring (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming a wide array of derivatives with potential biological activities. For instance, the interaction of ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with aromatic aldehydes to yield styryl derivatives indicates the compound's reactivity towards functionalization (Fazylov et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular structures. Crystallographic analyses provide detailed insights into their solid-state configurations, revealing intermolecular interactions that stabilize their crystal structures (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical behavior of these compounds under various conditions reveals their reactivity and potential for forming diverse derivatives. For instance, their ability to undergo cyclocondensation reactions highlights the versatility of the pyrimidine scaffold in synthesizing novel compounds with varied biological activities (Rajanarendar et al., 2010).

properties

IUPAC Name

propan-2-yl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-21-13-8-6-12(7-9-13)15-14(16(20)22-10(2)3)11(4)18-17(23)19-15/h6-10,15H,5H2,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAWNYQJGRFFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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